molecular formula C9H13N3O2 B1450948 Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1698653-24-5

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No. B1450948
CAS RN: 1698653-24-5
M. Wt: 195.22 g/mol
InChI Key: KXZOQAZSLXZMRC-UHFFFAOYSA-N
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Description

“Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate” is a chemical compound with the CAS Number: 1698653-24-5 . It has a molecular weight of 195.22 and its IUPAC name is ethyl 4,5,6,7-tetrahydropyrazolo [1,5-a]pyrimidine-2-carboxylate . The compound appears as a white to yellow solid .


Synthesis Analysis

A set of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold is synthesized in a multigram scale in a cost-efficient manner . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13N3O2/c1-2-14-9(13)7-6-8-10-4-3-5-12(8)11-7/h6,10H,2-5H2,1H3 . This code provides a unique identifier for the compound, allowing for easy reference in chemical databases.


Chemical Reactions Analysis

The compound is part of a class of molecules known as tetrahydropyrazolo[1,5-a]pyrimidines . These molecules are attractive scaffolds for designing biologically active compounds . The most common method of obtaining such compounds is to reduce pyrazolopyrimidines with complex hydrides .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 195.22 . It appears as a white to yellow solid . Unfortunately, the available literature does not provide more detailed physical and chemical properties such as boiling point, melting point, or density.

Scientific Research Applications

Pharmaceutical Research

The compound is an attractive scaffold for designing biologically active compounds . It has significant potential for the development of active small molecules . The structural lability due to the low energy of the conformational transition allows it to adjust to the active site of the desired target .

Adenine Mimetic

The compound has been suggested as a potential adenine mimetic for binding to the ATP-binding sites of proteins . This could have implications in the development of drugs that target ATP-binding sites.

Dearomatization Studies

The compound has been used in studies investigating dearomatization . This process involves the conversion of aromatic compounds into non-aromatic compounds, which can be useful in various chemical reactions.

Conformational Analysis

The compound has been used in conformational analysis studies . Understanding the conformation of molecules is crucial in fields like drug design and protein folding.

Synthesis of Biologically Active Compounds

The compound can be used in the synthesis of biologically active compounds . These compounds can have various applications in medicine, such as in the treatment of diseases.

Study of Long-Range Interproton Distances

The compound has been used in studies investigating long-range interproton distances . This can provide valuable information about the structure and dynamics of molecules.

properties

IUPAC Name

ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)7-6-8-10-4-3-5-12(8)11-7/h6,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZOQAZSLXZMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCCNC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1698653-24-5
Record name ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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